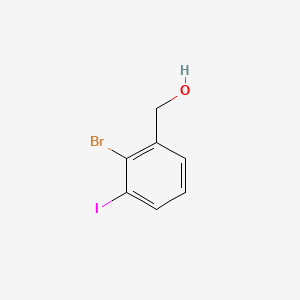

(2-Bromo-3-iodophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUJNCOMDYCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743132 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261571-03-2 | |

| Record name | (2-Bromo-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-3-iodophenyl)methanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-3-iodophenyl)methanol is a halogenated aromatic alcohol with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and prospective role in medicinal chemistry. Detailed experimental protocols for its preparation, along with a thorough analysis of its spectral data, are presented to facilitate its use in research and development.

Introduction

Halogenated organic molecules are of significant interest in the field of drug discovery. The incorporation of halogen atoms, such as bromine and iodine, into a molecular scaffold can profoundly influence its physical, chemical, and biological properties. These modifications can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets, such as halogen bonding. This compound, with its distinct substitution pattern on the phenyl ring, represents a valuable intermediate for the synthesis of complex molecular architectures. This document serves as a technical resource for professionals engaged in the synthesis and application of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the precursor aldehyde, 2-bromo-3-iodobenzaldehyde, followed by its reduction to the corresponding alcohol.

Synthesis of 2-Bromo-3-iodobenzaldehyde

A plausible and effective method for the synthesis of 2-bromo-3-iodobenzaldehyde involves a directed ortho-metalation strategy followed by iodination, or a Sandmeyer reaction starting from a suitable aniline precursor. Given the availability of starting materials, a directed ortho-iodination of 2-bromobenzaldehyde presents a viable route.

Experimental Protocol: Ortho-iodination of 2-Bromobenzaldehyde

This protocol is a representative procedure adapted from established methods for the ortho-iodination of benzaldehyde derivatives.

-

Materials:

-

2-Bromobenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Aniline or a suitable aniline derivative (as a transient directing group ligand)

-

An organic acid (e.g., trifluoroacetic acid)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

-

-

Procedure:

-

To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add the aniline ligand (0.4 eq) and the organic acid (5-10 eq).

-

Add N-iodosuccinimide (1.5-2.5 eq) and palladium(II) acetate (0.1 eq) to the reaction mixture.

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-iodobenzaldehyde.

-

Logical Workflow for the Synthesis of 2-Bromo-3-iodobenzaldehyde

References

Synthesis of Novel Bromophenol Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of contemporary methodologies for the synthesis of novel bromophenol derivatives. Bromophenols, a class of halogenated phenolic compounds, are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities. These activities include potent enzyme inhibition and antibacterial properties, making them promising candidates for drug discovery and development. This document details key synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Furthermore, it visualizes critical synthetic pathways and experimental workflows to facilitate comprehension and replication.

Core Synthetic Strategies and Methodologies

The synthesis of novel bromophenol derivatives often commences from readily available phenol or substituted phenol precursors. The introduction of bromine atoms onto the aromatic ring is a key step, followed by various functional group manipulations to generate diverse chemical entities. Key synthetic transformations include electrophilic bromination, acylation, alkylation, and demethylation.

Electrophilic Bromination of Phenolic Compounds

Direct bromination of phenols is a fundamental method for producing bromophenol derivatives. The reaction conditions, including the choice of solvent and brominating agent, significantly influence the regioselectivity and the degree of bromination.

Typical Experimental Protocol for para-Bromophenol Synthesis:

A solution of phenol (10.6 moles) in carbon disulfide (1 L) is placed in a 5-L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel. The flask is cooled to below 5°C using a salt and ice bath. A solution of bromine (10.7 moles) in carbon disulfide (500 cc) is added dropwise from the separatory funnel over approximately two hours while maintaining the low temperature. Following the addition, the carbon disulfide is removed by distillation. The remaining liquid is then purified by vacuum distillation to yield p-bromophenol.[1][2] This method can be adapted to produce other brominated phenols by modifying the starting material and reaction conditions. For instance, o-bromophenol can be synthesized by bromination of phenolsulfonic acid using nitrobenzene as a solvent.[3]

Synthesis via Acylation and Subsequent Modification

Acylation of activated aromatic compounds, followed by bromination and demethylation, represents a versatile route to complex bromophenol derivatives.

Experimental Protocol for Synthesis of Novel Brominated Diarylmethanones:

-

Acylation: Veratrole is acylated with 2,3-dimethoxy benzoic acid to produce (2,3-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone.[4]

-

Bromination: The resulting diarylmethanone is then brominated using molecular bromine to yield di- and tri-brominated compounds.[4]

-

O-Demethylation: The brominated diarylmethanones are converted to the corresponding bromophenols via O-demethylation using boron tribromide (BBr₃).[4][5]

This multi-step approach allows for the controlled introduction of bromine atoms and the generation of diverse substitution patterns on the diarylmethanone scaffold.

Synthesis via Alkylation and Demethylation

Alkylation of substituted benzenes with functionalized benzyl alcohols, followed by demethylation, is another effective strategy for creating novel bromophenol structures.

Experimental Protocol for Synthesis of Diaryl Methane Bromophenols:

-

Alkylation: (2-bromo-4,5-dimethoxyphenyl)methanol is reacted with various substituted benzenes in the presence of a Lewis acid catalyst like AlCl₃ to produce new diaryl methanes.[5][6][7]

-

O-Demethylation: The resulting diaryl methanes are then subjected to O-demethylation using BBr₃ in a solvent such as dichloromethane (DCM) to yield the target bromophenol derivatives.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various novel bromophenol derivatives.

Table 1: Synthesis Yields of Selected Bromophenol Derivatives

| Compound Class | Synthetic Method | Key Reagents | Yield (%) | Reference |

| p-Bromophenol | Electrophilic Bromination | Phenol, Br₂, CS₂ | 90 | [2] |

| Diaryl Methane Bromophenols | Alkylation & Demethylation | Substituted Benzenes, BBr₃ | 73-82 | [5] |

| Brominated Diarylmethanones | Acylation, Bromination, Demethylation | Veratrole, Benzoic Acid, Br₂, BBr₃ | Not Specified | [4] |

Table 2: Biological Activity of Novel Bromophenol Derivatives - Enzyme Inhibition

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Novel Bromophenols | Human Carbonic Anhydrase I (hCA I) | Kᵢ: 13.7-32.7 mM | [8] |

| Novel Bromophenols | Human Carbonic Anhydrase II (hCA II) | Kᵢ: 0.65-1.26 mM | [8] |

| Diaryl Methane Bromophenols | Human Carbonic Anhydrase I (hCA I) | Kᵢ: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [5][7] |

| Diaryl Methane Bromophenols | Human Carbonic Anhydrase II (hCA II) | Kᵢ: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [5][7] |

| Diaryl Methane Bromophenols | Acetylcholinesterase (AChE) | Kᵢ: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [5][7] |

| Brominated Diarylmethanones | Paraoxonase-1 (PON1) | IC₅₀: 0.123–1.212 mM | [4] |

| Novel Bromophenols | Acetylcholinesterase (AChE) | Kᵢ: 8.94 ± 0.73-59.45 ± 14.97 nM | [9] |

| Novel Bromophenols | α-glycosidase | Kᵢ: 4.31 ± 1.93-44.14 ± 2.19 nM | [9] |

| Natural & Synthetic Bromophenols | Acetylcholinesterase (AChE) | Kᵢ: 0.13-14.74 nM | [10][11] |

| Natural & Synthetic Bromophenols | Butyrylcholinesterase (BChE) | Kᵢ: 5.11-23.95 nM | [10][11] |

| Natural & Synthetic Bromophenols | α-glycosidase | Kᵢ: 63.96-206.78 nM | [10][11] |

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and logical relationships in the synthesis of novel bromophenol derivatives.

Caption: General workflow for the synthesis of bromophenols via electrophilic bromination.

Caption: Multi-step synthesis of novel bromophenols from diarylmethanone intermediates.

Caption: Inhibition of key signaling enzymes by novel bromophenol derivatives.

Conclusion

The synthetic routes outlined in this guide, supported by detailed experimental protocols and quantitative data, provide a solid foundation for the rational design and synthesis of novel bromophenol derivatives. The diverse biological activities exhibited by these compounds, particularly their potent enzyme inhibitory effects, underscore their potential as lead structures in drug discovery programs targeting a range of therapeutic areas. The provided visualizations of synthetic workflows and biological targets are intended to aid researchers in planning and executing their synthetic strategies and in understanding the therapeutic potential of this promising class of molecules. Further exploration of structure-activity relationships will be crucial in optimizing the efficacy and selectivity of future bromophenol-based drug candidates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tandfonline.com [tandfonline.com]

- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]

- 11. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for (2-Bromo-3-iodophenyl)methanol

An In-Depth Technical Guide to (2-Bromo-3-iodophenyl)methanol

Introduction

This compound, a halogenated aromatic alcohol, serves as a crucial and versatile building block in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both bromine and iodine atoms on the phenyl ring, offers orthogonal reactivity that can be selectively exploited in various cross-coupling and functionalization reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

The presence of three distinct functional groups—a primary alcohol, a bromo substituent, and an iodo substituent—makes this compound a highly valuable intermediate for constructing complex molecular architectures. The differential reactivity of the aryl-iodine and aryl-bromine bonds, particularly in palladium-catalyzed reactions, allows for sequential and site-selective modifications, a critical advantage in multi-step syntheses of novel therapeutic agents and other high-value chemical entities.

Chemical Properties and Data

This compound is characterized by its specific structural and physicochemical properties. The quantitative data for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1261644-21-6 | [1][3] |

| Molecular Formula | C₇H₆BrIO | [1][2] |

| Molecular Weight | 312.93 g/mol | [1] |

| InChI Key | PRQUJNCOMDYCMC-UHFFFAOYSA-N | [1][2] |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |

Reactivity and Applications in Synthesis

The primary utility of this compound in drug development and organic synthesis stems from its role as a multifunctional intermediate. The aryl iodide bond is significantly more reactive than the aryl bromide bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables a stepwise approach to molecular elaboration.

A typical synthetic strategy involves:

-

Selective Cross-Coupling at the Iodine Position: The initial reaction utilizes the more labile C-I bond to introduce a substituent.

-

Functionalization of the Alcohol: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, converted to an ether, or used in esterification reactions.[4]

-

Cross-Coupling at the Bromine Position: A second cross-coupling reaction can then be performed at the less reactive C-Br bond, often requiring more forcing conditions (e.g., different ligands, higher temperatures).

-

Further Derivatization: The newly introduced functional groups can be further modified to complete the synthesis of the target molecule.

This strategic functionalization is visualized in the logical workflow diagram below.

Caption: Logical workflow for the sequential functionalization of this compound.

Experimental Protocols: Synthesis

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a general and robust method can be adapted from established procedures for structurally similar compounds, such as the reduction of a corresponding benzoic acid derivative.

Hypothetical Synthesis via Reduction of 2-Bromo-3-iodobenzoic Acid

This protocol describes a common method for reducing a carboxylic acid to a primary alcohol.

Materials:

-

2-Bromo-3-iodobenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-3-iodobenzoic acid (1.0 eq) and dissolve it in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add the BH₃·THF solution (1.0 M in THF, 1.5 eq) via the dropping funnel over 30 minutes. (Caution: BH₃·THF and LiAlH₄ are highly reactive).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously and slowly add 1 M HCl to quench the excess reducing agent until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium sulfate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound via reduction.

Safety and Handling

According to safety data, this compound should be handled with care in a well-ventilated fume hood. It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. Store the material in a tightly sealed container in a dry, cool place away from light and incompatible materials.

References

- 1. This compound | 1261644-21-6 [sigmaaldrich.com]

- 2. This compound | 1261644-21-6 [sigmaaldrich.com]

- 3. 1261644-21-6 Cas No. | 2-Bromo-3-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 4. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

Technical Guide: (2-Bromo-3-iodophenyl)methanol (CAS No. 1261644-21-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known properties and structure of the chemical compound with CAS number 1261644-21-6, identified as (2-Bromo-3-iodophenyl)methanol. This document collates available physicochemical data and structural information. At present, there is a notable absence of published scientific literature detailing the biological activity, mechanism of action, or its involvement in cellular signaling pathways. Therefore, this guide serves as a foundational reference for its chemical characteristics.

Chemical Structure and Properties

This compound is a halogenated aromatic alcohol. Its structure consists of a benzene ring substituted with a bromine atom, an iodine atom, and a hydroxymethyl group.

Structure:

Caption: 2D structure of this compound.

A summary of its key chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1261644-21-6 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₆BrIO | [2][3] |

| Molecular Weight | 312.93 g/mol | [1] |

| InChI Code | 1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | [1][2] |

| InChI Key | PRQUJNCOMDYCMC-UHFFFAOYSA-N | [1][2] |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

Synthesis and Reactivity

Biological Activity and Toxicological Information

A comprehensive search of scientific databases and literature reveals a lack of published studies on the biological activity of this compound. There is no available data on its mechanism of action, potential therapeutic effects, or its interaction with biological signaling pathways.

Safety information from suppliers indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] The GHS hazard statements are H315, H319, and H335.[1]

Experimental Data and Protocols

There are currently no published experimental protocols detailing the use of this compound in biological assays or for the characterization of its effects in biological systems.

Logical Relationships and Workflows

Given the absence of experimental data on the biological effects of this compound, a hypothetical workflow for its initial screening and characterization is proposed. This workflow is intended for researchers interested in investigating the potential bioactivity of this compound.

Caption: Hypothetical workflow for initial biological screening.

Conclusion

This compound is a readily available chemical compound with well-defined chemical and physical properties. However, its biological role and potential applications in drug development remain unexplored, as evidenced by the absence of data in the public scientific literature. The information provided in this guide is intended to serve as a starting point for researchers who may be interested in investigating this molecule. Any future research should begin with fundamental in vitro screening to ascertain any potential biological activity.

References

- 1. This compound | 1261644-21-6 [sigmaaldrich.com]

- 2. (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5-Bromo-2-iodophenyl)-(3,5-dimethylphenyl)methanol | C15H14BrIO | CID 114033079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]

A Technical Guide to (2-Bromo-3-iodophenyl)methanol for Drug Development Professionals

This document provides a comprehensive technical overview of (2-Bromo-3-iodophenyl)methanol, a halogenated benzyl alcohol derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the physicochemical properties, synthesis, and potential applications of this compound, with a focus on data presentation and experimental context.

Physicochemical Properties

This compound is a substituted aromatic alcohol. The presence of both bromine and iodine atoms on the phenyl ring significantly influences its chemical reactivity and potential biological activity. These properties make it a valuable building block in medicinal chemistry and materials science.

| Property | Value | Reference |

| Chemical Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| CAS Number | 1261644-21-6 | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Sealed in a dry, dark place at 2-8°C | |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols like this compound often involves multi-step processes. While specific proprietary methods may exist, a general understanding can be derived from analogous patented syntheses of similar compounds, such as 2-bromo-5-iodobenzyl alcohol. A common strategy involves the halogenation of a substituted toluene derivative followed by conversion of the methyl group to a hydroxymethyl group.

Example Synthetic Pathway:

A plausible synthetic route could start from a commercially available substituted toluene. The following is a generalized protocol based on similar syntheses found in chemical literature.

Protocol: Synthesis of a Halogenated Benzyl Alcohol

-

Step 1: Halogenation of the Aromatic Ring: An appropriately substituted aminotoluene is subjected to diazotization followed by a Sandmeyer-type reaction to introduce a bromine or iodine atom.

-

Step 2: Radical Bromination of the Methyl Group: The resulting halogenated toluene is then treated with a radical initiator and a brominating agent, such as N-bromosuccinimide (NBS), to selectively brominate the methyl group, forming a benzyl bromide.

-

Step 3: Hydrolysis to the Benzyl Alcohol: The benzyl bromide is subsequently hydrolyzed using a base to yield the final benzyl alcohol product.

Note: This is a generalized representation. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

A visual representation of a generalized synthetic workflow is provided below.

References

reactivity of ortho-bromo-meta-iodophenyl compounds

An In-depth Technical Guide on the Reactivity of ortho-Bromo-meta-iodophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-bromo-meta-iodophenyl derivatives are versatile building blocks in synthetic organic chemistry, offering a platform for sequential and site-selective functionalization. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a controlled, stepwise introduction of various substituents. This guide provides a comprehensive overview of the core reactivity principles of these compounds, focusing on key transformations such as metal-halogen exchange, Sonogashira coupling, Suzuki coupling, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in research and development.

Core Reactivity Principles: C-I vs. C-Br Bonds

The synthetic utility of ortho-bromo-meta-iodophenyl compounds stems from the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in several key transformations. This selectivity is attributed to two primary factors:

-

Bond Dissociation Energy: The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage.

-

Polarizability: The iodine atom is larger and more polarizable than bromine, which facilitates its interaction with metal catalysts and organometallic reagents.

This reactivity difference allows for chemoselective functionalization at the iodine position while leaving the bromine intact for subsequent reactions.[1] This strategy obviates the need for complex protecting group manipulations, leading to more efficient and atom-economical synthetic routes.[1]

Key Transformations and Methodologies

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates. In ortho-bromo-meta-iodophenyl systems, this exchange occurs selectively at the more reactive C-I bond.[2] The resulting organolithium or Grignard reagents can then be trapped with a wide range of electrophiles. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[2]

The use of "turbo-Grignard" reagents like iPrMgCl·LiCl enables chemoselective iodine-magnesium exchange at room temperature, compatible with various functional groups.[3]

Table 1: Quantitative Data for Metal-Halogen Exchange

| Reagent | Electrophile | Conditions | Product Yield | Reference |

| iPrMgCl·LiCl | B(OiPr)₃ | THF, Room Temp, < 2 min | High | [3] |

| n-BuLi | General (E⁺) | THF, -78 °C | Typically high | [2][4] |

| t-BuLi | Benzaldehyde | Pentane-ether, -78 °C | 64% (vinyl iodide example) | [5] |

Experimental Protocol: Chemoselective Borylation

This protocol is adapted from the chemoselective borylation of bromoiodoarenes.[3]

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add the ortho-bromo-meta-iodophenyl compound (1.0 equiv) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).

-

Exchange: Cool the solution to the desired temperature (e.g., room temperature). Add iPrMgCl·LiCl (1.1 equiv) dropwise. The iodine-magnesium exchange is typically very fast.

-

Quenching: After a short residence time (e.g., 5 minutes), add the electrophile, such as triisopropyl borate (B(OiPr)₃, 1.2 equiv).

-

Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding ortho-bromophenylboronic acid derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is highly advantageous in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction occurs selectively at the C-I bond of ortho-bromo-meta-iodophenyl compounds under mild conditions, typically at room temperature.[6] This leaves the C-Br bond available for subsequent transformations.[1]

Table 2: Quantitative Data for Selective Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Temp. | Yield | Reference |

| Terminal Alkyne | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | TEA or DIPA | THF or DMF | Room Temp | >90% | [1] |

| Phenylacetylene | [PdCl₂(CH₃CN)₂] (15 mol%), sXPhos (18 mol%) | Cs₂CO₃ | H₂O/MeCN | 65 °C | Good | [7] |

Experimental Protocol: Selective Sonogashira Coupling

This protocol is based on the highly chemoselective coupling described for 1-bromo-4-iodobenzene.[1]

-

Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ortho-bromo-meta-iodophenyl compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in anhydrous THF or DMF.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

-

Base Addition: Add the amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPA) (2.0-3.0 equiv).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the pure mono-alkynylated product.

Following the initial functionalization at the iodine position, the more robust C-Br bond can be engaged in a second cross-coupling reaction, such as the Suzuki coupling.[1] This sequential approach allows for the controlled synthesis of unsymmetrical, disubstituted aromatic compounds. The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with the aryl bromide, typically under more forcing conditions (higher temperature) than the initial Sonogashira coupling.[8]

Table 3: Quantitative Data for Suzuki Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Conditions | Yield | Reference |

| Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/EtOH/H₂O, 80-100 °C | Good to Excellent | [1] |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O, 100 °C | Good to Excellent | [9] |

Experimental Protocol: Sequential Suzuki Coupling

This protocol follows the functionalization of the intermediate from the Sonogashira coupling.[1]

-

Preparation: Combine the ortho-bromo-meta-alkynylphenyl intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., dioxane/water 4:1).

-

Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the final unsymmetrically disubstituted product.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[10] This reaction can be applied to ortho-bromo-meta-iodophenyl compounds, where the greater reactivity of the C-I bond would be expected to lead to selective amination at the meta position under controlled conditions. The choice of ligand is critical for achieving high efficiency and broad substrate scope.[11][12]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. | Reference |

| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100 °C | [11] |

| Aryl Bromide | Diphenylamine | [Pd₂(dba)₃] / XPhos | K₃PO₄ | Toluene | 100 °C | [11] |

| Aryl Iodide | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | K₂CO₃ | Toluene | 100 °C | [11] |

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol; optimization of the ligand, base, and solvent is often necessary for specific substrates.[11]

-

Preparation: To a Schlenk tube, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 1-4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv).

-

Reagent Addition: Add the ortho-bromo-meta-iodophenyl compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 h).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired aryl amine.

References

- 1. benchchem.com [benchchem.com]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to (2-Bromo-3-iodophenyl)methanol: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-3-iodophenyl)methanol is a valuable, dihalogenated aromatic building block with significant potential in organic synthesis, particularly in the construction of complex, polysubstituted molecules. Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective and sequential functionalization. This guide provides a comprehensive overview of its properties, a plausible synthetic route, predicted reactivity, and potential applications, along with detailed, illustrative experimental protocols and predicted spectroscopic data.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure.

| Property | Predicted Value |

| CAS Number | 1261644-21-6 |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Estimated to be in the range of 60-80 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH); Insoluble in water. |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2-bromo-3-iodotoluene. The synthetic pathway involves a free-radical benzylic bromination followed by hydrolysis.

Step 1: Benzylic Bromination of 2-Bromo-3-iodotoluene

-

To a solution of 2-bromo-3-iodotoluene (1.0 equiv.) in carbon tetrachloride (5 mL/mmol), add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv.).

-

Reflux the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude (2-bromo-3-iodophenyl)methyl bromide, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude (2-bromo-3-iodophenyl)methyl bromide in a mixture of acetone and water (3:1 v/v).

-

Add sodium bicarbonate (2.0 equiv.) to the solution.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 3-position.[1][2]

References

stability and storage conditions for (2-Bromo-3-iodophenyl)methanol

An In-depth Technical Guide on the Stability and Storage of (2-Bromo-3-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic alcohol with potential applications in organic synthesis and pharmaceutical research. Understanding its stability and appropriate storage conditions is critical for ensuring its integrity and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound. Due to the limited availability of specific stability studies for this compound in publicly accessible literature, this guide further outlines general principles and methodologies for assessing the stability of related halophenyl methanols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1261644-21-6 |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| Physical Form | Solid[1] |

| Purity | Typically ≥98%[1] |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The recommended conditions are based on information from chemical suppliers and general knowledge of similarly structured compounds.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | Refrigeration slows down potential degradation reactions. |

| Light | Keep in a dark place[1] | To prevent potential photolytic degradation. |

| Atmosphere | Sealed in dry conditions[1] | To protect from moisture and atmospheric oxygen, which could participate in degradation. |

| Inert Gas | Recommended for long-term storage | To further minimize oxidative degradation. |

Safety Information

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Stability Profile and Potential Degradation Pathways

While specific experimental stability data for this compound is not extensively documented, its structure suggests several potential degradation pathways based on the reactivity of its functional groups (benzyl alcohol, bromo and iodo substituents on an aromatic ring).

Oxidative Degradation

The benzylic alcohol moiety is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde (2-Bromo-3-iodobenzaldehyde) and subsequently the carboxylic acid (2-Bromo-3-iodobenzoic acid). This process can be accelerated by exposure to air (oxygen), heat, and light.

Photodegradation

Aromatic halides, particularly iodo-substituted compounds, can be sensitive to light. The carbon-iodine bond is weaker than the carbon-bromine bond and can be cleaved by UV or even visible light, potentially leading to dehalogenation or other complex reactions.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The specific degradation products would depend on the temperature and atmosphere.

Incompatibilities

Based on general chemical principles, this compound may be incompatible with:

-

Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation of the alcohol group.

-

Strong Reducing Agents: May cause dehalogenation.

-

Strong Acids and Bases: Could catalyze degradation reactions.

A logical diagram illustrating the potential degradation pathways is provided below.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Bromo-iodobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on bromo-iodobenzene derivatives. Given the prevalence of halogenated aromatic scaffolds in pharmaceuticals and advanced materials, a thorough understanding of their reactivity is crucial for the rational design of synthetic routes. This document outlines the theoretical basis for predicting regioselectivity, presents detailed experimental protocols for key EAS reactions, and utilizes visualizations to clarify reaction mechanisms and workflows.

Theoretical Background: The Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry wherein an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1]

The nature of the substituents already present on the aromatic ring significantly influences both the rate of reaction and the regioselectivity of the substitution.[2] Halogens, such as bromine and iodine, are unique in that they are deactivating yet ortho, para-directing.[3][4] Their deactivating nature stems from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic.[3] However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate when the electrophile attacks the ortho or para positions.[4][5] This resonance stabilization is the basis for their ortho, para-directing effect.

Competing Directing Effects of Bromine and Iodine

When two different halogens are present on the aromatic ring, as in bromo-iodobenzene, their directing effects are competitive. The regiochemical outcome of an EAS reaction on such a substrate is determined by a combination of the inductive and resonance effects of both halogens, as well as steric hindrance.

Generally, the reactivity of halobenzenes in electrophilic aromatic substitution follows the order: PhF > PhI > PhBr ≈ PhCl.[6] This trend suggests that iodine is less deactivating than bromine. Consequently, the iodine atom is expected to exert a stronger influence on the position of the incoming electrophile, directing it to the positions ortho and para to itself. However, steric hindrance from the bulky iodine and bromine atoms can significantly disfavor substitution at the ortho positions.[1][7]

Predicted Regioselectivity of Electrophilic Aromatic Substitution on Bromo-iodobenzene Isomers

The following sections predict the major products for the nitration, sulfonation, halogenation, and Friedel-Crafts acylation of 1-bromo-2-iodobenzene, 1-bromo-3-iodobenzene, and 1-bromo-4-iodobenzene. These predictions are based on the principles outlined above, with the understanding that the iodine atom is the primary directing group, and steric hindrance will play a crucial role in determining the final product distribution.

1-Bromo-2-iodobenzene

For 1-bromo-2-iodobenzene, the positions ortho and para to the iodine are C3, C6, and C4, respectively. The C3 position is also ortho to the bromine, and the C6 position is meta to the bromine. The C4 position is meta to the bromine. Due to significant steric hindrance at the C3 position, which is flanked by both halogens, substitution is most likely to occur at the C6 and C4 positions. The C6 position is ortho to iodine and meta to bromine, while the C4 position is para to iodine and meta to bromine. Both are electronically favored by iodine.

1-Bromo-3-iodobenzene

In 1-bromo-3-iodobenzene, the positions ortho and para to the iodine are C2, C4, and C6. The C2 position is also ortho to the bromine, making it highly sterically hindered and electronically deactivated by both. The C4 position is ortho to the bromine and para to the iodine, making it the most likely site of substitution. The C6 position is ortho to the iodine and meta to the bromine.

1-Bromo-4-iodobenzene

For 1-bromo-4-iodobenzene, the positions ortho to the iodine (C3 and C5) are also meta to the bromine. The positions ortho to the bromine (C2 and C6) are also meta to the iodine. As both halogens direct to the positions ortho to themselves, and these positions are meta to the other halogen, substitution will occur at the positions ortho to the less deactivating halogen, which is predicted to be iodine. Therefore, substitution is expected to occur at the C3 and C5 positions.

Quantitative Data

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on Bromo-iodobenzene Isomers

| Substrate | Reaction | Predicted Major Product(s) |

| 1-Bromo-2-iodobenzene | Nitration | 1-Bromo-2-iodo-4-nitrobenzene, 1-Bromo-2-iodo-6-nitrobenzene |

| Sulfonation | 3-Bromo-4-iodobenzenesulfonic acid, 2-Bromo-6-iodobenzenesulfonic acid | |

| Bromination | 1,3-Dibromo-2-iodobenzene, 1,2-Dibromo-3-iodobenzene | |

| Friedel-Crafts Acylation | 1-(3-Bromo-4-iodophenyl)ethanone, 1-(2-Bromo-6-iodophenyl)ethanone | |

| 1-Bromo-3-iodobenzene | Nitration | 1-Bromo-5-iodo-2-nitrobenzene, 2-Bromo-1-iodo-4-nitrobenzene |

| Sulfonation | 4-Bromo-3-iodobenzenesulfonic acid, 2-Bromo-3-iodobenzenesulfonic acid | |

| Bromination | 1,2-Dibromo-5-iodobenzene, 1,4-Dibromo-2-iodobenzene | |

| Friedel-Crafts Acylation | 1-(4-Bromo-3-iodophenyl)ethanone, 1-(2-Bromo-3-iodophenyl)ethanone | |

| 1-Bromo-4-iodobenzene | Nitration | 2-Bromo-5-iodonitrobenzene |

| Sulfonation | 2-Bromo-5-iodobenzenesulfonic acid | |

| Bromination | 1,2-Dibromo-4-iodobenzene | |

| Friedel-Crafts Acylation | 1-(2-Bromo-5-iodophenyl)ethanone |

Table 2: Isomer Distribution in the Sulfonation of Iodobenzene [3]

| Isomer | Percentage |

| ortho | 1.40 ± 0.11% |

| meta | 0.34 ± 0.11% |

| para | 98.26 ± 0.11% |

Experimental Protocols

The following are generalized experimental protocols for key electrophilic aromatic substitution reactions, adapted for bromo-iodobenzene substrates. Researchers should optimize these procedures for their specific needs.

Nitration of Bromo-iodobenzene

Materials:

-

Bromo-iodobenzene isomer (1.0 eq)

-

Concentrated Nitric Acid (1.1 eq)

-

Concentrated Sulfuric Acid (2.0 eq)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromo-iodobenzene isomer in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of the bromo-iodobenzene isomer over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Sulfonation of Bromo-iodobenzene

Materials:

-

Bromo-iodobenzene isomer (1.0 eq)

-

Fuming Sulfuric Acid (20% SO₃) (2.0 eq)

-

Ice

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask, carefully add the bromo-iodobenzene isomer to fuming sulfuric acid at room temperature with stirring.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for several hours.

-

Monitor the reaction progress by TLC (after quenching a small aliquot).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, saturate the aqueous solution with sodium chloride to salt out the sulfonic acid.

-

Collect the precipitated product by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.

-

Dry the product thoroughly.

Bromination of Bromo-iodobenzene

Materials:

-

Bromo-iodobenzene isomer (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq)

-

Anhydrous Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the bromo-iodobenzene isomer in anhydrous dichloromethane, add N-Bromosuccinimide.

-

Add anhydrous iron(III) bromide in one portion.

-

Stir the reaction mixture at room temperature and protect it from light.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Separate the layers and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Friedel-Crafts Acylation of Bromo-iodobenzene

Materials:

-

Bromo-iodobenzene isomer (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add acetyl chloride dropwise to the stirred suspension.

-

Dissolve the bromo-iodobenzene isomer in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

The electrophilic aromatic substitution of bromo-iodobenzene derivatives is governed by the competing directing effects of the two halogen substituents. Based on the generally lower deactivating effect of iodine compared to bromine, the primary products are predicted to result from substitution at the positions ortho and para to the iodine atom, with steric hindrance playing a significant role in the final isomer distribution. The provided experimental protocols offer a starting point for the synthesis of various substituted bromo-iodobenzene derivatives, which are valuable intermediates in the development of new pharmaceuticals and functional materials. Further experimental work is necessary to confirm the predicted regioselectivity and to optimize the reaction conditions for these specific substrates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. When considering electrophilic aromatic substitution reactions the halide.. [askfilo.com]

- 4. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ijrar.org [ijrar.org]

- 7. CHEM-GUIDE: Electrophilic substitution reactons of haloarenes [chem-guide.blogspot.com]

Navigating the Synthesis and Handling of (2-Bromo-3-iodophenyl)methanol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-3-iodophenyl)methanol , a halogenated aromatic alcohol, presents a unique set of challenges and considerations for laboratory professionals. Its utility as a building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, is significant. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the known safety information, handling procedures, and emergency preparedness measures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the following hazard classifications are pertinent.[1][2][3][4]

GHS Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. [2]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is essential for safe handling, storage, and spill response.

| Property | Value | Source |

| CAS Number | 1261644-21-6 | [1][5][6] |

| Molecular Formula | C7H6BrIO | [1][6] |

| Molecular Weight | 312.93 g/mol | [5] |

| Physical State | Solid | [2] |

| Appearance | Beige Powder | [2] |

| Odor | Pungent | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust or splashes.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation and absorption.[4] |

| Body Protection | A properly fitted laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of poor ventilation. | To prevent respiratory tract irritation from dust or vapors.[3][4] |

Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a critical component of a safe laboratory environment.

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this compound is handled.

Handling Procedures

-

Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge, especially if the compound is flammable (though specific flammability data is limited).

Storage

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3]

-

Keep in a cool, dark place, as recommended for this compound.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Measures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][9] |

Experimental Workflow and Safety

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general workflow for handling and use in a research setting can be conceptualized. The following diagram illustrates a logical progression of steps, emphasizing safety at each stage.

Caption: A generalized workflow for the safe handling and synthesis involving this compound.

Spill and Waste Disposal

Spill Response:

-

Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4]

-

Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Contact emergency services and the institutional safety office.

Waste Disposal:

-

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste material should be handled as hazardous waste.

Conclusion

This compound is a valuable reagent in chemical synthesis but necessitates careful and informed handling. The potential for skin, eye, and respiratory irritation, along with the possibility of harm if ingested or absorbed through the skin, underscores the importance of the safety protocols outlined in this guide. By adhering to these procedures, researchers can mitigate the risks and safely harness the synthetic potential of this compound. Continuous vigilance and a proactive approach to safety are the cornerstones of a secure and productive research environment.

References

- 1. This compound | 1261644-21-6 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Bromo-methanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - CAS:1261644-21-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. methanex.com [methanex.com]

A Technical Guide to the Solubility of (2-Bromo-3-iodophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromo-3-iodophenyl)methanol. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on predicting its solubility based on the known properties of structurally analogous compounds. Furthermore, it offers detailed, standardized experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar polarity. This compound is a polar molecule due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. The aromatic ring and the halogen substituents (bromo- and iodo-) contribute to its lipophilicity.

Based on the solubility of similar compounds such as 3-bromobenzyl alcohol, 4-bromobenzyl alcohol, and various iodobenzyl alcohols, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. Structurally related compounds like 3-bromobenzyl alcohol show moderate solubility in polar organic solvents like ethanol and acetone, while being sparingly soluble in water. Similarly, 4-bromobenzyl alcohol is soluble in organic solvents such as ethanol and acetone[1]. 3-Iodobenzyl alcohol is noted to be soluble in benzene, ether, and chloroform, but insoluble in water[2]. It is anticipated that this compound will exhibit a comparable solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dioxane | Moderate to High | The polarity of these solvents can solvate the polar functional groups of the solute. 4-Bromobenzyl alcohol is known to be soluble in dioxane[1]. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar nature of these solvents will have weaker interactions with the polar hydroxyl group, but may interact favorably with the aromatic and halogenated portions of the molecule. 3-Iodobenzyl alcohol shows solubility in ether[2]. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The presence of halogen atoms in both the solute and solvent can lead to favorable dipole-dipole and London dispersion forces. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound[3][4].

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: A logical workflow for the experimental determination of solubility.

Detailed Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately add a known volume of the selected organic solvent to the vial.

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[5].

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

Step 4: Quantification The concentration of the dissolved solute in the filtered supernatant can be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Using HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility test.

-

Sample Analysis: Inject the filtered sample solution into the HPLC system.

-

Concentration Determination: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of the solute in the saturated solution[6][7].

Using UV-Vis Spectrophotometry:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve (absorbance vs. concentration).

-

Sample Analysis: Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve and measure its absorbance.

-

Concentration Calculation: Use the absorbance of the sample and the calibration curve to calculate the concentration of the dissolved compound.

Data Presentation

The quantitative solubility data should be presented in a clear and structured table, with units such as mg/mL, g/L, or mol/L, along with the temperature at which the measurement was conducted.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, the process of drug development, where solubility is a critical parameter, follows a logical progression. The diagram below illustrates the relationship between physicochemical properties like solubility and the stages of drug discovery and development.

Caption: The pivotal role of solubility in the drug development pipeline.

This guide provides a framework for understanding and determining the solubility of this compound. The predicted solubility profile serves as a starting point for solvent selection, and the detailed experimental protocols offer a reliable method for generating precise quantitative data, which is essential for its application in research and development.

References

Methodological & Application

Synthetic Routes to (2-Bromo-3-iodophenyl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (2-Bromo-3-iodophenyl)methanol, a valuable building block in medicinal chemistry and materials science. The strategic placement of bromine and iodine atoms on the phenyl ring offers distinct reactivity, allowing for selective functionalization in cross-coupling reactions and the construction of complex molecular architectures.

Two primary synthetic routes from commercially available precursors are presented, proceeding through either a benzoic acid or a benzaldehyde intermediate.

Synthetic Pathways Overview

Two logical and experimentally viable synthetic routes to this compound are outlined below. Both pathways begin with the key intermediate, 2-bromo-3-iodobenzoic acid, which can be synthesized from 2-bromo-3-aminobenzoic acid via a Sandmeyer-type reaction.

Caption: Synthetic strategies for this compound.

Data Presentation

The following table summarizes the key transformations and typical quantitative data for the proposed synthetic routes. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (h) |

| 1 | 2-Bromo-3-aminobenzoic acid | 1. NaNO₂, aq. H₂SO₄, 0-5 °C 2. KI, heat | 2-Bromo-3-iodobenzoic acid | 60-75 | 2-4 |

| 2a | 2-Bromo-3-iodobenzoic acid | LiAlH₄, THF, 0 °C to rt | This compound | 85-95 | 4-6 |

| 2b | 2-Bromo-3-iodobenzaldehyde | NaBH₄, Methanol, 0 °C to rt | This compound | 90-98 | 1-2 |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-iodobenzoic acid

This protocol describes the synthesis of the key intermediate, 2-bromo-3-iodobenzoic acid, from 2-bromo-3-aminobenzoic acid via a diazotization-iodination reaction, a variant of the Sandmeyer reaction.

Materials:

-

2-Bromo-3-aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-3-aminobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and collect the precipitated crude product by vacuum filtration.

-

Wash the crude product with cold water and then with a small amount of sodium sulfite solution to remove any residual iodine.

-

Recrystallize the crude 2-bromo-3-iodobenzoic acid from aqueous ethanol to obtain the purified product.

-

Dry the purified product under vacuum.

Caption: Workflow for the synthesis of 2-Bromo-3-iodobenzoic acid.

Protocol 2a: Reduction of 2-Bromo-3-iodobenzoic acid to this compound

This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[1][2]

Materials:

-

2-Bromo-3-iodobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-